Cas no 94-41-7 (Chalcone)

Chalcone was isolated from licorice and used to synthesize chalcone derivatives Chalcone has a variety of biological and pharmacological activities, including anti-inflammatory \ antioxidant \ antibacterial \ anticancer \ antiparasitic and other activities
Chalcone structure
Chalcone structure
Chalcone
94-41-7
C15H12O
208.255184173584
MFCD00003082
803857
87565261

Chalcone Properties

Names and Identifiers

    • 2-Propen-1-one,1,3-diphenyl-
    • Chalcone
    • Benzylideneacetophenone
    • CHALCONE(P) PrintBack
    • CHALCONE(RG)
    • CHALCONE(RG) PrintBack
    • BENZALACETOPHENONE
    • CHALKONE
    • Cinnamophenone
    • styrylphenylketone
    • 2-Benzalacetophenone
    • 2-Benzylideneacetophenone
    • 1,3-Diphenyl-2-propen-1-one
    • Phenyl Styryl Ketone
    • Benzylidenecetophenone
    • NSC 26612
    • NSC 4523
    • Phenyl 2-phenylethenyl ketone
    • Phenyl 2-phenylvinyl ketone
    • alpha-Benzylideneacetophenone
    • beta-Benzoylstyrene
    • beta-Phenylacrylophenone
    • omega-Benzylideneacetophenone
    • Styryl phenyl ketone
    • trans-Chalcone
    • (E)-Chalcone
    • 1,3-Diphenylpropenone
    • 3-Phenylacrylophenone
    • 1-Benzoyl-2-phenylethene
    • (2E)-1,3-diphenylprop-2-en-1-one
    • trans-Benzalacetophenone
    • Phenyl trans-styryl ketone
    • 2-Propen-1-one, 1,3-diphenyl-
    • 1-Benzoyl-1-phenylethene
    • 1-Phenyl-2
    • 1,3-Diphenyl-2-propenone
    • 1,3-Diphenyl-2-propen-1-one (ACI)
    • Chalcone (8CI)
    • 1,3-Diphenyl-1-propen-3-one
    • 1,3-Diphenyl-3-oxo-1-propene
    • 1,3-Diphenylpropen-3-one
    • 1-Benzoyl-2-phenylethylene
    • 1-Phenyl-2-benzoylethylene
    • BAP
    • MeSH ID: D002599
    • α-Benzylideneacetophenone
    • β-Benzoylstyrene
    • β-Phenylacrylophenone
    • ω-Benzylideneacetophenone
    • Cinnamoylbenzene
    • SY059041
    • 1,3-diphenyl-propenone
    • 1,3-di-phenyl-prop-2-en-1-one
    • FT-0623579
    • HMS3371J11
    • FT-0622849
    • DTXSID8022531
    • CHEMBL4777263
    • NCI60_001320
    • SY233773
    • 94-41-7
    • 614-47-1
    • BIDD:ER0232
    • (E)-1,3-diphenyl-prop-2-en-1-one
    • PHENYL (E)-STYRYL KETONE
    • chalcone (ACD/Name 4.0)
    • Chalcone methoxyamine
    • NSC-4523
    • HY-121054
    • 1,3-Diphenyl-2-propenone, >=98.0% (GC)
    • benzylidenacetophenone
    • CHALCONE [MI]
    • 3-phenyl-Acrylophenone
    • bmse000704
    • b-Benzoylstyrene
    • BBL010497
    • AKOS025310645
    • CHEBI:27618
    • CCRIS 2213
    • SCHEMBL27580
    • CHALCONE (E)-FORM [MI]
    • (E)-1,3-DIPHENYL-PROPENONE
    • HMS2235P17
    • STR06550
    • SR-01000000156-2
    • AI3-00946
    • cid_637760
    • NSC-26612
    • a-Benzylideneacetophenone
    • 1, 3-Diphenyl-1-propen-3-one
    • BDBM29143
    • CS-0079373
    • DTXSID20873536
    • NSC4523
    • BCP14123
    • NSC 167107
    • 2-Propen-1-one,3-diphenyl-, (E)-
    • CCRIS 3778
    • (2E)-1,3-Diphenyl-2-propen-1-one
    • (E)-1,3-Diphenyl-2-propen-1-one
    • AKOS001041518
    • EINECS 202-330-2
    • EN300-16057
    • CHEMBL7976
    • 5S5A2Q39HX
    • trans-Benzylideneacetophenone
    • Chalcone, 13
    • Acrylophenone, 3-phenyl-
    • Chalcone 1
    • Z46028346
    • NCGC00018232-03
    • ALBB-037311
    • .omega.-Benzylideneacetophenone
    • AC-16892
    • MLS000069600
    • C01484
    • .beta.-Phenylacrylophenone
    • (E)-3-phenyl-1-phenylprop-2-en-1-one
    • AE-641/00372002
    • 1,3-diphenylprop-2-en-1-one
    • DTXCID80809654
    • 1,3-DIPHENYL-2-PROPEN-1-ONE
    • Chalkon
    • D70211
    • .beta.-Benzoylstyrene
    • MFCD00003082
    • STK257430
    • Benzylidene acetophenone
    • trans-Chalcone, 97%
    • NSC167107
    • Phenyl (E)-2-phenylethenyl ketone
    • (E)-Benzylideneacetophenone
    • CHEBI:48965
    • phenylstyryl ketone
    • phenyl (E)--2-phenylethenyl ketone
    • 2-Propen-1-one, 1,3-diphenyl-, (E)-
    • 2-Propen-1-one, 1,3-diphenyl-, (2E)-
    • NSC-167107
    • NSC26612
    • CHALCONE (E)-FORM
    • .alpha.-Benzylideneacetophenone
    • 5173133B-0B1C-46FB-8DFF-976669EE9D5B
    • UNII-5S5A2Q39HX
    • EINECS 210-383-8
    • DA-59804
    • substituted chalcone, 5j
    • SMR000059029
    • TRANS-CHALCONE-D12, 98 ATOM % D
    • J-200119
    • (E)-1,3-diphenylprop-2-en-1-one
    • 1,3 Diphenyl 2 Propen 1 One
    • NS00015146
    • CHALCONE, (E)-
    • WLN: RV1U1R
    • DA-48743
    • Opera_ID_1389
    • AC7897
    • Chalcedony8108
    • s5845
    • SR-01000000156
    • Q899416
    • +Expand
    • MFCD00003082
    • DQFBYFPFKXHELB-UHFFFAOYSA-N
    • 1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H
    • O=C(C1C=CC=CC=1)C=CC1C=CC=CC=1

Computed Properties

  • 208.08900
  • 0
  • 1
  • 3
  • 208.088815002 g/mol
  • 16
  • 242
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 3.1
  • nothing
  • 0
  • 17.1
  • 208.25

Experimental Properties

  • 3.58270
  • 17.07000
  • 2037
  • 1.6152 (589.3 nm 20 ºC)
  • 208 °C25 mm Hg(lit.)
  • 55.0 to 59.0 deg-C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Almost insoluble (0.037 g/l) (25 º C),
  • Pale yellow rhombic or prismatic crystals.
  • It is easily soluble in ether, chloroform, carbon disulfide and benzene, slightly soluble in alcohol, but poorly soluble in cold petroleum ether.
  • 1.097±0.06 g/cm3 (20 ºC 760 Torr),

Chalcone Security Information

Chalcone Customs Data

  • 2914399090
  • China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Chalcone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003P8E-5g
CHALCONE
94-41-7 98%
5g
$6.00 2024-04-19
A2B Chem LLC
AB71870-5g
CHALCONE
94-41-7 98%
5g
$6.00 2024-07-18
Aaron
AR003PGQ-5g
CHALCONE
94-41-7 98%
5g
$5.00 2024-07-18
Ambeed
A256328-5g
2-Benzalacetophenone
94-41-7 98%
5g
$7.0 2024-05-30
Apollo Scientific
OR59877-5g
Chalcone
94-41-7 97%
5g
£10.00 2023-04-14
ChemScence
CS-0079373-100mg
Chalcone
94-41-7 ≥99.0%
100mg
$50.0 2022-04-26
Enamine
EN300-16057-0.1g
1,3-diphenylprop-2-en-1-one
94-41-7 95%
0.1g
$26.0
eNovation Chemicals LLC
D387937-25g
trans-Chalcone
94-41-7 97%
25g
$135 2022-10-16
LKT Labs
C2800-25 g
Chalcone
94-41-7 ≥97%
25g
$53.00 2023-07-11
MedChemExpress
HY-121054-100mg
Chalcone
94-41-7 ≥99.0%
100mg
¥160 2024-04-16

Chalcone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 1957178-41-4 Solvents: Acetonitrile ,  Toluene ;  90 min, 125 °C
Reference
Bifunctional Ru(II) complex catalysed carbon-carbon bond formation: an eco-friendly hydrogen borrowing strategy
Chakrabarti, Kaushik; Paul, Bhaskar; Maji, Milan; Roy, Bivas Chandra; Shee, Sujan; et al, Organic & Biomolecular Chemistry, 2016, 14(46), 10988-10997

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Choline, hydroxide Solvents: Ethanol ;  20 °C; 25 min, rt
Reference
An Effect of H-bonding in Synthesis of 1,5-Diketones via Tandem Aldol-Michael Addition Reaction Using Room Temperature Ionic Liquid (RTIL).
Kamble, Sujit S.; Shankarling, Ganapati S., ChemistrySelect, 2017, 2(5), 1917-1924

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Solvents: Methanol ;  4 h, 90 °C
Reference
Iron-Catalyzed Tandem Three-Component Alkylation: Access to α-Methylated Substituted Ketones
Bettoni, Leo; Seck, Charlotte; Mbaye, Mbaye Diagne; Gaillard, Sylvain ; Renaud, Jean-Luc, Organic Letters, 2019, 21(9), 3057-3061

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, reflux
Reference
Use of metal-accumulating plants containing alkali or alkaline-earth metals for the preparation of catalysts that can be used in organic chemical reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ;  2 h, 0 °C
Reference
Toxicity assessments of chalcone and some synthetic chalcone analogues in a zebrafish model
Lee, Ya-Ting; Fong, Tsorng-Harn; Chen, Hui-Min; Chang, Chao-Yuan; Wang, Yun-Hsin; et al, Molecules, 2014, 19(1), 641-650

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: (SP-4-4)-(2-Methyl-2-phenylpropyl)(4-pyridinecarbonitrile-κN1)(2-pyridinecarboxy… Solvents: Toluene ;  12 h, 4 atm, 100 °C
Reference
Process for the oxidation of alcohols using oxygen in the presence of a homogeneous palladium catalyst
, Spain, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Ethanol ;  96 h, reflux
Reference
Use of certain metal-accumulating plants for implementing organic chemistry reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  14 h, 100 °C
Reference
Amine-functionalized mesoporous carbon nanocage and its manufacture
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Studies in antifertility agents: Part XXIII. Synthesis of 1-acetyl-3,5-diaryl-4H(or methyl)-4,5-cis- and trans-4,5-dihydropyrazoles
Sangwan, Naresh K.; Rastogi, Shri Nivas, Indian Journal of Chemistry, 1979, (1), 65-8

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Palladium (CeO2-supported gold nanoparticle) ,  Gold Solvents: Dimethylacetamide ;  24 h, 1 atm, 120 °C
Reference
CeO2-Supported Pd(II)-on-Au Nanoparticle Catalyst for Aerobic Selective α,β-Desaturation of Carbonyl Compounds Applicable to Cyclohexanones
Takei, Daisuke; Yatabe, Takafumi; Jin, Xiongjie ; Yabe, Tomohiro ; Mizuno, Noritaka; et al, ACS Catalysis, 2020, 10(9), 5057-5063

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium hydroxide Catalysts: Cuprate(2-), [μ-[α-cyclodextrinato(4-)-κO2A,κO3F:κO2D,κO3C]]di-μ-hydroxydi- Solvents: Toluene ;  1 h
Reference
Cu (II)-β-CD as Water-Loving Catalyst for One-Pot Synthesis of Triazoles and Biofuels Intermediate at Room Temperature without Any Other Additive
Gupta, Dinesh; Mishra, Anju; Kundu, Sabuj, ChemistrySelect, 2017, 2(10), 2997-3008

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: 1H-Imidazolium, 1,3-dibutyl-2-methyl-, tetrafluoroborate(1-) (1:1) ;  3 h, 343 K
Reference
Green synthesis method of chalcone
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  reflux
Reference
One-pot synthesis of multifunctionalized m-terphenyls
Chang, Meng-Yang; Chan, Chieh-Kai; Lin, Shin-Ying; Wu, Ming-Hao, Tetrahedron, 2013, 69(46), 9616-9624

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  3 min, rt
1.2 Reagents: 1,2-Bis(1,1-dimethylethyl)-3-diaziridinone ;  0.2 h, rt
Reference
Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone
Zhu, Yingguang; Zhao, Baoguo; Shi, Yian, Organic Letters, 2013, 15(5), 992-995

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Titania ;  1 min, heated
Reference
Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst
Krishnakumar, B.; Swaminathan, M., Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Magnesium oxide ;  4 h, 140 °C
Reference
Controlled Synthesis of Different Morphologies of MgO and Their Use as Solid Base Catalysts
Sutradhar, Narottom; Sinhamahapatra, Apurba; Pahari, Sandip Kumar; Pal, Provas; Bajaj, Hari C.; et al, Journal of Physical Chemistry C, 2011, 115(25), 12308-12316

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Silica ,  Aminopropyltrimethoxysilane Solvents: Toluene ;  18 h, reflux
1.2 Reagents: Sodium cyanoborohydride Catalysts: Tempone Solvents: Methanol ;  3 d, rt
1.3 Catalysts: 1-Butyl-3-methylimidazolium bromide Solvents: Acetone ;  3 h, rt
1.4 Reagents: Oxygen Catalysts: tert-Butyl nitrite Solvents: Acetic acid ;  17 h, 1 atm, 60 °C
Reference
SBA-15-functionalized TEMPO confined ionic liquid: an efficient catalyst system for transition-metal-free aerobic oxidation of alcohols with improved selectivity
Karimi, Babak; Badreh, Ebrahim, Organic & Biomolecular Chemistry, 2011, 9(11), 4194-4198

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Titania (sulfonated) ;  60 s
Reference
TiO2-SO42- as a novel solid acid catalyst for highly efficient, solvent free and easy synthesis of chalcones under microwave irradiation
Krishnakumar, B.; Velmurugan, R.; Swaminathan, M., Catalysis Communications, 2011, 12(5), 375-379

Chalcone Raw materials

Chalcone Preparation Products

Chalcone Suppliers

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Chalcone Related Literature

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